molecular formula C11H16F3N3O B15112734 1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine

1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine

Cat. No.: B15112734
M. Wt: 263.26 g/mol
InChI Key: YIEWSCAHBAWTAC-UHFFFAOYSA-N
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Description

1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a piperazine ring substituted with a trifluoroethyl group and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cyclodehydration step and employing automated systems for the coupling reactions to ensure high yield and purity .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing new molecules with specific biological activities and physicochemical properties .

Properties

Molecular Formula

C11H16F3N3O

Molecular Weight

263.26 g/mol

IUPAC Name

5-methyl-3-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]-1,2-oxazole

InChI

InChI=1S/C11H16F3N3O/c1-9-6-10(15-18-9)7-16-2-4-17(5-3-16)8-11(12,13)14/h6H,2-5,7-8H2,1H3

InChI Key

YIEWSCAHBAWTAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CN2CCN(CC2)CC(F)(F)F

Origin of Product

United States

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